molecular formula C11H8N2O3 B363005 (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid CAS No. 294193-58-1

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B363005
CAS RN: 294193-58-1
M. Wt: 216.19g/mol
InChI Key: RPHFOECPERWGCT-AATRIKPKSA-N
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Description

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as NC-4, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. NC-4 has been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and antioxidant effects. The compound is also known to have unique biochemical and physiological properties that make it an ideal target for further research.

Scientific Research Applications

Synthesis and Characterization of Complexes

Research into “(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid” focuses on its potential as a precursor for creating complexes with various metal ions. In one study, complexes of this acid with Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III) were synthesized. These complexes were characterized by a range of techniques, including elemental analysis, FT-IR, TG, DTG, DSC, TG/FT-IR, XRF, XRD, and magnetic measurements. It was found that the carboxylate groups in these complexes acted as bidentate ligands, highlighting the acid's versatility in forming metal complexes with potential applications in catalysis and material science (Ferenc et al., 2017).

Antibacterial Activity

Another aspect of the research on this compound involves its role in synthesizing heterocyclic compounds with expected antibacterial activities. By reacting “(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid” with various agents, researchers have developed novel heterocyclic compounds. These compounds were synthesized via reactions under Aza–Michael addition conditions and further reacted to form pyridazinones and furanones derivatives. The antibacterial activities of these compounds were assessed, highlighting the acid's contribution to developing new antibacterial agents (El-Hashash et al., 2015).

Development of Oxovanadium(IV) Chelates

The acid's application extends to synthesizing oxovanadium(IV) chelates, which are significant in various fields, including catalysis and medicinal chemistry. A study focused on preparing and characterizing oxovanadium(IV) chelates using this acid and others as ligands. These chelates were characterized by a range of techniques, suggesting square pyramid and distorted octahedral geometries. This research opens avenues for using these chelates in oxidation reactions and as potential therapeutic agents (Reddy et al., 2006).

Structural Analysis

The compound also serves as a subject for structural analysis to understand its molecular configuration better and potential interactions in solid states. Through crystallographic studies, researchers have determined the planarity and intramolecular hydrogen bonding patterns of molecules closely related to “(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid”, providing insights into the molecular arrangement that could influence its reactivity and interaction with other molecules (Lo & Ng, 2009).

properties

IUPAC Name

(E)-4-(4-cyanoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHFOECPERWGCT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid

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